molecular formula C30H50O4 B12658659 Isononyl isotridecyl phthalate CAS No. 85168-76-9

Isononyl isotridecyl phthalate

Cat. No.: B12658659
CAS No.: 85168-76-9
M. Wt: 474.7 g/mol
InChI Key: NFBXHPAYXLXNTB-UHFFFAOYSA-N
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Description

Isononyl isotridecyl phthalate is a high-molecular-weight phthalate ester primarily used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is particularly valued in the production of flexible polyvinyl chloride (PVC) plastics, which are used in a wide range of consumer goods, including building materials, automobile parts, and children’s toys .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isononyl isotridecyl phthalate typically involves the esterification of phthalic anhydride with isononyl and isotridecyl alcohols. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous esterification processes. These processes involve the continuous feeding of phthalic anhydride and alcohols into a reactor, where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed and purified .

Chemical Reactions Analysis

Types of Reactions: Isononyl isotridecyl phthalate can undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isononyl isotridecyl phthalate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of isononyl isotridecyl phthalate primarily involves its interaction with nuclear receptors in various biological systems. As an endocrine-disrupting chemical, it can interfere with hormone synthesis, transport, and metabolism. This disruption can lead to various health effects, including neurodevelopmental disorders and metabolic diseases .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Diisononyl Phthalate (DINP): Used as a plasticizer in flexible PVC plastics.

    Diisodecyl Phthalate (DIDP): Another high-molecular-weight phthalate ester used as a plasticizer.

Uniqueness:

Properties

CAS No.

85168-76-9

Molecular Formula

C30H50O4

Molecular Weight

474.7 g/mol

IUPAC Name

1-O-(11-methyldodecyl) 2-O-(7-methyloctyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C30H50O4/c1-25(2)19-13-9-7-5-6-8-11-17-23-33-29(31)27-21-15-16-22-28(27)30(32)34-24-18-12-10-14-20-26(3)4/h15-16,21-22,25-26H,5-14,17-20,23-24H2,1-4H3

InChI Key

NFBXHPAYXLXNTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C

Origin of Product

United States

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